3-(tert-Butyl)picolinic acid
CAS No.: 1211584-45-0
Cat. No.: VC7092055
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211584-45-0 |
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Molecular Formula | C10H13NO2 |
Molecular Weight | 179.219 |
IUPAC Name | 3-tert-butylpyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |
Standard InChI Key | MYWYWSXWJWFNLI-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=C(N=CC=C1)C(=O)O |
Introduction
Chemical Identity and Nomenclature
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 3-(tert-butyl)pyridine-2-carboxylic acid. Alternative synonyms include:
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3-tert-Butylpicolinic acid
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1211584-45-0 (CAS Registry Number)
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3-(tert-Butyl)picolinicacid
Molecular Formula and Weight
Structural Characteristics
2D and 3D Conformations
The compound’s planar pyridine ring is substituted at the 2- and 3-positions with a carboxylic acid (-COOH) and tert-butyl (-C(CH)) group, respectively (Fig. 1). The tert-butyl group introduces significant steric bulk, which may influence intermolecular interactions and solubility.
Table 1: Key Structural Descriptors
Property | Value/Descriptor | Source |
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SMILES | CC(C)(C)C1=C(N=CC=C1)C(=O)O | PubChem |
InChIKey | MYWYWSXWJWFNLI-UHFFFAOYSA-N | PubChem |
XLogP (Partition Coefficient) | 2.2 (computed) | PubChem |
Computational Spectral Data
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¹H NMR Prediction: The tert-butyl group’s nine equivalent protons are expected at δ ~1.3 ppm, while aromatic protons on the pyridine ring resonate between δ 7.5–8.5 ppm.
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IR Spectroscopy: Stretching vibrations for the carboxylic acid group (O-H: ~2500–3300 cm, C=O: ~1700 cm) and pyridine ring (C=N: ~1600 cm) are characteristic .
Synthesis and Preparation
Industrial Scalability Challenges
The steric hindrance posed by the tert-butyl group may necessitate optimized reaction conditions, such as elevated temperatures or bulky ligands, to improve yields. Purification often involves recrystallization from ethanol/water mixtures or chromatography on silica gel .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Limited solubility in water (~0.1–1 mg/mL).
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Stability: Stable under ambient conditions but may decarboxylate at elevated temperatures (>200°C).
Table 2: Computed Physicochemical Properties
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